Methyl 3-amino-2-methoxypropanoate
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Overview
Description
Methyl 3-amino-2-methoxypropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of propanoic acid, featuring an amino group and a methoxy group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-methoxypropanoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methoxypropanoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reactants and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 3-amino-2-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methoxypropanoate involves its interaction with molecular targets and pathways within biological systems. The amino and methoxy groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropanoate: Lacks the amino group, making it less reactive in certain biological contexts.
3-Amino-2-methoxypropanoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Methyl 2-amino-3-methoxypropanoate: A structural isomer with the amino and methoxy groups in different positions, leading to distinct chemical behavior.
Uniqueness
Methyl 3-amino-2-methoxypropanoate is unique due to the presence of both amino and methoxy groups on the same carbon chain. This combination imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-2-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCYSBHFJXVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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